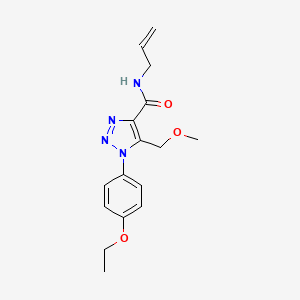![molecular formula C21H24N2O5S B2699715 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 923073-17-0](/img/structure/B2699715.png)
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is a type of sulfonamide, which is a class of organic compounds that contain a sulfamoyl functional group . The molecular formula of this compound is C20H22N4O5S3, with an average mass of 494.608 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .科学的研究の応用
Carbonic Anhydrase Inhibition
A significant application of sulfonamide derivatives, akin to the chemical structure of interest, is their potent inhibitory action against carbonic anhydrases. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and CO2 transport. Benzamide-4-sulfonamides have been identified as effective inhibitors of human carbonic anhydrase isoenzymes I, II, VII, and IX, showing low nanomolar or subnanomolar inhibition ranges. This class of compounds holds promise for therapeutic applications in managing conditions like glaucoma, epilepsy, obesity, and cancer due to their inhibitory potency (Abdoli et al., 2018).
Anticancer Activity
The sulfonamide moiety is central to the synthesis of compounds with significant anticancer activity. For instance, indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activities on melanoma cell lines, demonstrating the potential for therapeutic applications in cancer treatment. One particular compound showed a high level of growth inhibition at relatively low concentrations, indicating its efficacy as an anticancer agent (Yılmaz et al., 2015).
Microbial Interaction and Transformation
Sulfonamide drugs, such as sulfamethoxazole (SMX), often undergo microbial-mediated abiotic transformations, resulting in various transformation products under environmental conditions. Understanding these transformation pathways is essential for assessing the environmental fate and potential ecological impacts of sulfonamide antibiotics. Research in this area highlights the complex interactions between antimicrobial compounds and microbial communities in water and soil ecosystems (Nödler et al., 2012).
Antimicrobial Properties
Compounds containing sulfonamide groups have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new antimicrobial agents that can address the growing concern of antibiotic resistance. For example, new heterocyclic compounds incorporating a sulfamoyl moiety have shown promising results as antimicrobial agents against various bacterial and fungal strains. This research contributes to the ongoing effort to discover novel antimicrobial compounds with effective mechanisms of action against resistant pathogens (Darwish et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-23(17-4-2-3-5-17)29(25,26)18-9-6-15(7-10-18)21(24)22-16-8-11-19-20(14-16)28-13-12-27-19/h6-11,14,17H,2-5,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHPGMRBFXZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2699633.png)
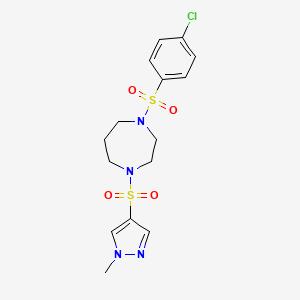

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)
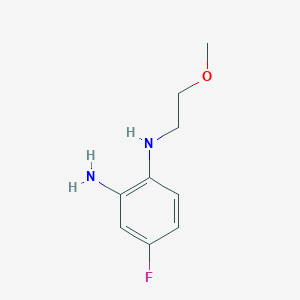
![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)
![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)
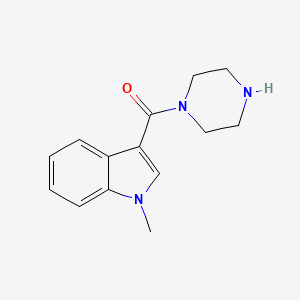

![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)
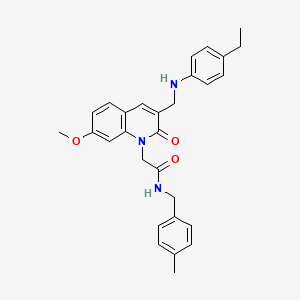
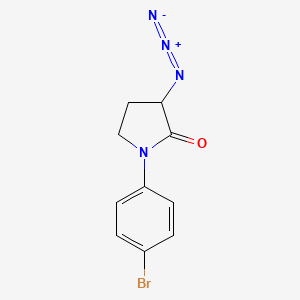
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)
